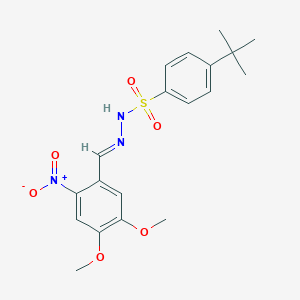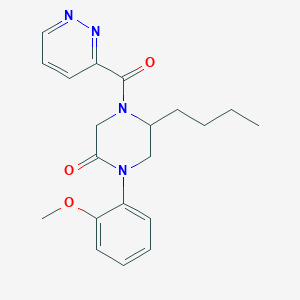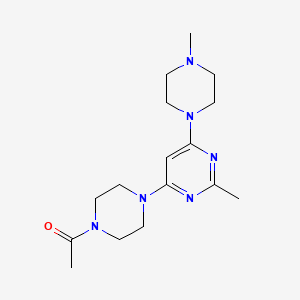
4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide often involves intricate organic synthesis techniques. For instance, the synthesis of related compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide involved selective inhibition of histone deacetylases, indicating a complex synthetic pathway that could be relevant for our compound of interest (Zhou et al., 2008). Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showcases the intricate steps involved in constructing such molecules, which could provide insights into the synthesis of 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide, such as 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, involves detailed characterization techniques including spectroscopic methods and X-ray diffraction studies. These analyses reveal the intricate molecular geometries and intermolecular interactions crucial for understanding the compound's chemical behavior (Geetha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are often studied through their involvement in various chemical reactions. For example, the Bischler-Napieralski reaction has been used to synthesize related compounds, providing insights into the potential reactivity pathways that 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide might undergo (Browne et al., 1981).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies similar to those conducted on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide valuable data on the physical characteristics that could be extrapolated to 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide (Kranjc et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties of 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide involves examining its reactivity, stability, and interaction with various chemical reagents. Studies on similar compounds, such as the investigation of the modulation of histone acetylation by related benzamide derivatives, can shed light on the chemical behavior and potential applications of our compound of interest (Kraker et al., 2003).
科学的研究の応用
Anti-Acetylcholinesterase Activity
- Piperidine derivatives with substituted benzamide moieties, such as 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitution in the benzamide with bulky moieties significantly increases activity, and certain derivatives have shown potent inhibition of acetylcholinesterase, highlighting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Modulation of Histone Acetylation
- Studies have demonstrated that certain derivatives of 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide, such as CI-994, act as histone deacetylase (HDAC) inhibitors. This leads to histone hyperacetylation in cells and suggests a mechanism for its antitumor activity, potentially beneficial in cancer treatment (Kraker et al., 2003).
Anticonvulsant Properties
- The compound has been studied for its anticonvulsant activities. N-(substituted)-4-aminobenzamides, including 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide, have shown effectiveness against seizures in animal models. This suggests potential applications in the development of new anticonvulsant drugs (Afolabi & Okolie, 2013).
Antitumor Activity
- Compounds like CI-994, a derivative of 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide, have shown significant antitumor activity in preclinical studies. It has displayed effectiveness against a range of solid tumors, suggesting its potential as an antitumor agent (LoRusso et al., 2004).
Other Applications
- Derivatives of 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide have also been explored for various other applications, including the synthesis of novel compounds with potential anticancer properties and the study of their interactions with specific enzymes (Fahim & Shalaby, 2019).
特性
IUPAC Name |
4-acetamido-N-(3,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-13-4-2-10(3-5-13)15(21)19-14-7-11(16)6-12(17)8-14/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRXPWTVZBETIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)


![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)
![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513122.png)
![(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)
![N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5513149.png)
![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)